molecular formula C10H18N2O4 B1321259 tert-Butyl 3-carbamoylmorpholine-4-carboxylate CAS No. 518047-39-7

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Cat. No.: B1321259
CAS No.: 518047-39-7
M. Wt: 230.26 g/mol
InChI Key: AMDFBQXRVZTTKM-UHFFFAOYSA-N
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Description

tert-Butyl 3-carbamoylmorpholine-4-carboxylate: is an organic compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

tert-Butyl 3-carbamoylmorpholine-4-carboxylate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-carbamoylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamoylmorpholine-4-carboxylate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it valuable in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-carbamoylmorpholine-4-carboxylate is unique due to its specific structure, which combines a morpholine ring with a carbamate group. This combination provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl 3-carbamoylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDFBQXRVZTTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610736
Record name tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518047-39-7
Record name tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-{[(1,1-Dimethylethyl)oxy]carbonyl}morpholine-3-carboxylic acid (0.5 g, 2.162 mmol), ammonium chloride (0.347 g, 6.49 mmol), EDC (0.622 g, 3.24 mmol), HOBt (0.993 g, 6.49 mmol) and DIPEA (1.699 mL, 9.73 mmol) were stirred in DMF (10 mL) at room temperature overnight. Saturated NaHCO3 was then added and the mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as a yellow gum.
Quantity
0.5 g
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reactant
Reaction Step One
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0.347 g
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reactant
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0.622 g
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reactant
Reaction Step One
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0.993 g
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reactant
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1.699 mL
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reactant
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10 mL
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of the compound prepared in Step 1 (1 eq.), pyridine (0.6 eq.) and di-t-butyl dicarbonate (1.3 eq.) in dioxane (0.6 M), NH4HCO3 (1.26 eq.) was added and the mixture was stirred at room temperature for 20 hours. Mixture was concentrated, taken up in EtOAc and washed with water and brine. Organics were dried over Na2SO4 and evaporated giving the title product as an oil which crystallized at room temperature.
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0 (± 1) mol
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Reaction Step One
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[Compound]
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NH4HCO3
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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